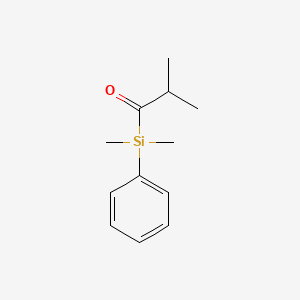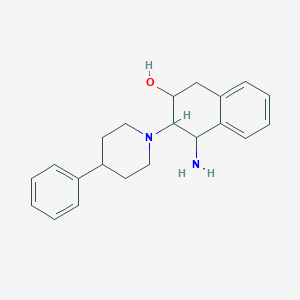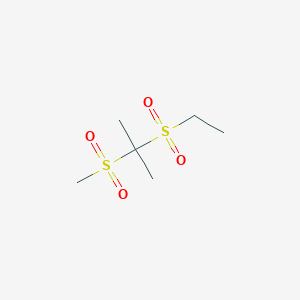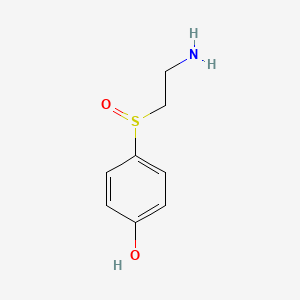
Ethanediimidoyl dichloride, bis(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanediimidoyl dichloride, bis(2-methylphenyl)- is a chemical compound with the molecular formula C16H14Cl2N2 It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Méthodes De Préparation
The synthesis of ethanediimidoyl dichloride, bis(2-methylphenyl)- typically involves the reaction of 2-methylphenylamine with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of 2-methylphenylamine with phosgene: This step involves the formation of an intermediate isocyanate.
Formation of ethanediimidoyl dichloride: The intermediate isocyanate reacts further to form ethanediimidoyl dichloride, bis(2-methylphenyl)-.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Ethanediimidoyl dichloride, bis(2-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of corresponding amines and other products.
Common reagents used in these reactions include bases, acids, and reducing or oxidizing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Applications De Recherche Scientifique
Ethanediimidoyl dichloride, bis(2-methylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidoyl chloride derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique reactivity and properties.
Mécanisme D'action
The mechanism of action of ethanediimidoyl dichloride, bis(2-methylphenyl)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.
Comparaison Avec Des Composés Similaires
Ethanediimidoyl dichloride, bis(2-methylphenyl)- can be compared with other similar compounds, such as:
Ethanediimidoyl dichloride, bis(4-methylphenyl)-: This compound has a similar structure but with methyl groups at different positions, leading to variations in reactivity and applications.
Ethanediimidoyl dichloride, bis(3-methylphenyl)-: Another similar compound with methyl groups at different positions, affecting its chemical behavior.
Propriétés
Numéro CAS |
135850-46-3 |
|---|---|
Formule moléculaire |
C16H14Cl2N2 |
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
N,N'-bis(2-methylphenyl)ethanediimidoyl dichloride |
InChI |
InChI=1S/C16H14Cl2N2/c1-11-7-3-5-9-13(11)19-15(17)16(18)20-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
Clé InChI |
AULSXHBWNLGJSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=C(C(=NC2=CC=CC=C2C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)
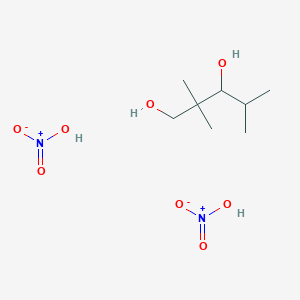
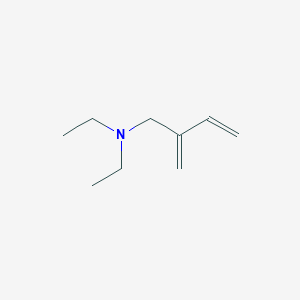
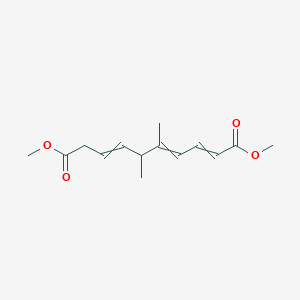
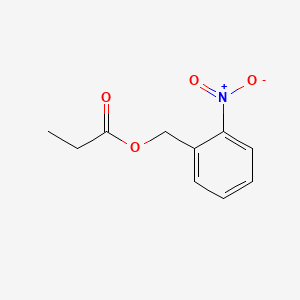

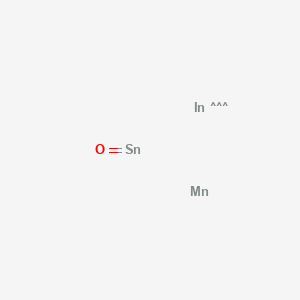
![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
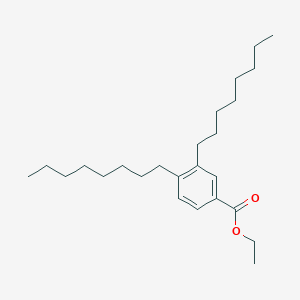
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
